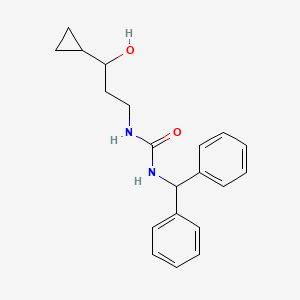
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It has garnered attention in scientific research for its potential biological activities, particularly as a hypoglycemic agent.
準備方法
The synthesis of 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea typically involves the reaction of benzhydryl chloride with 3-cyclopropyl-3-hydroxypropylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
化学反応の分析
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying urea derivatives and their reactivity.
Biology: The compound has shown potential as a hypoglycemic agent, making it a candidate for diabetes research.
Medicine: Its biological activity suggests potential therapeutic applications, although further studies are needed.
Industry: The compound’s unique structure may find applications in the development of new materials or chemical processes.
作用機序
The mechanism by which 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in glucose metabolism, potentially influencing insulin sensitivity and glucose uptake. Further research is required to elucidate the exact molecular mechanisms.
類似化合物との比較
1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea can be compared to other urea derivatives, such as:
Diphenylurea: Similar in structure but lacks the cyclopropyl and hydroxypropyl groups.
Thiourea: Contains sulfur instead of oxygen, leading to different chemical properties.
N,N’-Disubstituted Ureas: Varying substituents can significantly alter biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties .
特性
IUPAC Name |
1-benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-18(15-11-12-15)13-14-21-20(24)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18-19,23H,11-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKGQPFQZIIGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2714505.png)
![N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2714506.png)
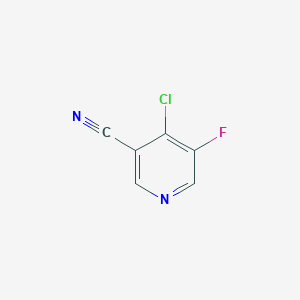
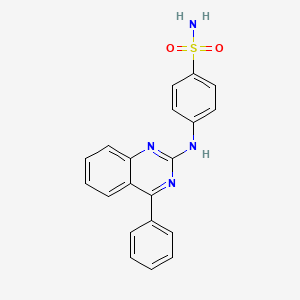

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)
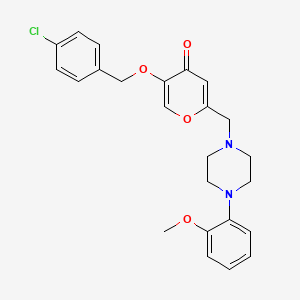

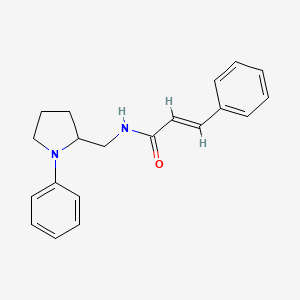
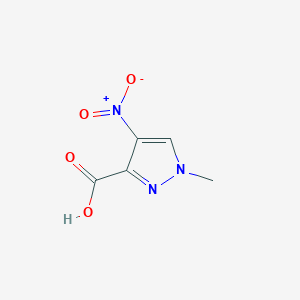

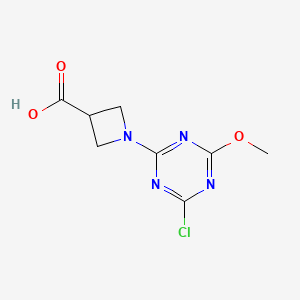
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2714523.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)
